REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:9]=[C:8]([N+:10]([O-])=O)[S:7][CH:6]=1)=[O:4]>C(O)(=O)C.[Fe]>[CH3:1][O:2][C:3]([C:5]1[CH:9]=[C:8]([NH2:10])[S:7][CH:6]=1)=[O:4]
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Name
|
|
Quantity
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0.5 g
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Type
|
reactant
|
Smiles
|
COC(=O)C1=CSC(=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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5 mL
|
Type
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solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.04 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
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TEMPERATURE
|
Details
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to reflux for 3 hr
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Duration
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3 h
|
Type
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FILTRATION
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Details
|
The reaction mixture was filtered
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Type
|
ADDITION
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Details
|
triethylamine was added to the filtrate
|
Type
|
EXTRACTION
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Details
|
The compound was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to yield crude compound
|
Type
|
CUSTOM
|
Details
|
The compound was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CSC(=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.1 g | |
YIELD: PERCENTYIELD | 24% | |
YIELD: CALCULATEDPERCENTYIELD | 23.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |